molecular formula C14H18ClNO B3085709 (2-Methoxyethyl)(1-naphthylmethyl)amine hydrochloride CAS No. 1158283-69-2

(2-Methoxyethyl)(1-naphthylmethyl)amine hydrochloride

Cat. No.: B3085709
CAS No.: 1158283-69-2
M. Wt: 251.75 g/mol
InChI Key: OWLCSGQODDEQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methoxyethyl)(1-naphthylmethyl)amine hydrochloride is a chemical compound with the molecular formula C14H17NO·HCl and a molecular weight of 251.76 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)(1-naphthylmethyl)amine hydrochloride typically involves the reaction of 2-methoxyethylamine with 1-naphthylmethyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)(1-naphthylmethyl)amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually primary or secondary amines.

    Substitution: The major products depend on the substituent introduced but can include various substituted amines.

Scientific Research Applications

(2-Methoxyethyl)(1-naphthylmethyl)amine hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(1-naphthylmethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxyethyl)(1-naphthylmethyl)amine hydrochloride is unique due to the presence of the naphthylmethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with molecular targets .

Properties

IUPAC Name

2-methoxy-N-(naphthalen-1-ylmethyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO.ClH/c1-16-10-9-15-11-13-7-4-6-12-5-2-3-8-14(12)13;/h2-8,15H,9-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLCSGQODDEQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=CC2=CC=CC=C21.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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